Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride
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Overview
Description
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is a fluorinated organic compound with the molecular formula C7H13ClF3NO2. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ethyl 2-oxo-5,5,5-trifluoropentanoate.
Amination: The ethyl 2-oxo-5,5,5-trifluoropentanoate undergoes amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: The resulting ethyl 2-amino-5,5,5-trifluoropentanoate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as dynamic kinetic resolution may be employed to obtain enantiomerically pure forms of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the amino group, such as nitro or nitroso derivatives.
Reduction Products: Reduced forms of the amino group, such as primary amines.
Scientific Research Applications
Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a valuable tool in biochemical studies. The compound can modulate various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
- Ethyl 2-amino-5,5,5-trifluoropentanoate
- Ethyl 2-amino-4,4,4-trifluorobutanoate
- Ethyl 2-amino-3,3,3-trifluoropropanoate
Comparison: Ethyl 2-amino-5,5,5-trifluoropentanoate hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced metabolic stability and binding affinity, making it particularly valuable in drug discovery and development .
Properties
Molecular Formula |
C7H13ClF3NO2 |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
ethyl 2-amino-5,5,5-trifluoropentanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-2-13-6(12)5(11)3-4-7(8,9)10;/h5H,2-4,11H2,1H3;1H |
InChI Key |
NIYHVSZHGYJCQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC(F)(F)F)N.Cl |
Origin of Product |
United States |
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